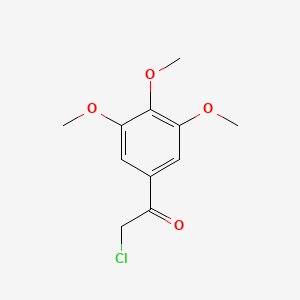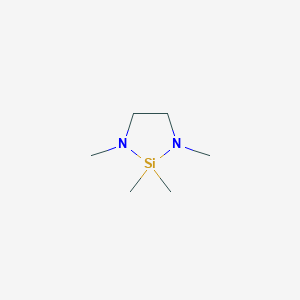
1,2,2,3-Tetramethyl-1,3,2-diazasilolidine
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various applications .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, chemical stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Investigations
1,2,2,3-Tetramethyl-1,3,2-diazasilolidine, being closely related to 1,3,2-diazaborolidines, has been explored in various synthetic and structural chemistry studies. These compounds, including their unsaturated counterparts, 2,3-dihydro-1H-1,3,2-diazaboroles, have been synthesized by different methods and investigated for their properties. The ability of these diazaboroles to act as 6-π-electron donors in complexes with metals like chromium highlights their potential in organometallic chemistry and coordination complexes (Schmid, Polk, & Boese, 1990).
Chemical Properties and Reactions
The chemistry of 1,3,2-diazaborolines, which are structurally and chemically similar to 1,2,2,3-tetramethyl-1,3,2-diazasilolidine, has been extensively studied. These compounds straddle the domains of inorganic, organometallic, and organic chemistry, exhibiting properties characteristic of heteroarenes. Their ability to serve as eta(5)-ligands has been demonstrated, expanding their application in chemical synthesis and organometallic frameworks (Weber, 2001).
Electrochemical and Spectroscopic Studies
Electrochemical oxidation and spectroscopic investigations have provided insights into the electronic properties of 1,3,2-diazaborolidines and diazaboroles. These studies help in understanding the redox behavior and electronic structures of these compounds, contributing to their potential applications in electronic materials and sensors (Weber et al., 2005).
Activation and Bond Formation
Research on the activation of Si-Si bonds in related compounds, such as the disilane derivatives of 1,3,2-diazasilolidines, has shown interesting reactivity patterns. These studies have implications for the development of novel silicon-containing materials and catalysts, with applications ranging from materials science to organosilicon chemistry (Wagler, Böhme, & Roewer, 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1,2,2,3-tetramethyl-1,3,2-diazasilolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2Si/c1-7-5-6-8(2)9(7,3)4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPYAKRRDMYXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN([Si]1(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499171 | |
| Record name | 1,2,2,3-Tetramethyl-1,3,2-diazasilolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,3-Tetramethyl-1,3,2-diazasilolidine | |
CAS RN |
1073-08-1 | |
| Record name | 1,2,2,3-Tetramethyl-1,3,2-diazasilolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



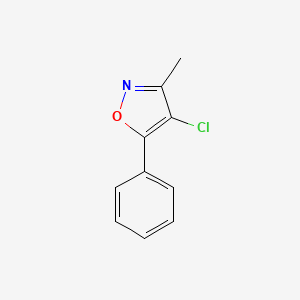
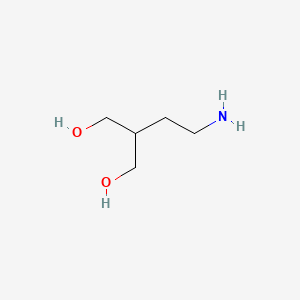


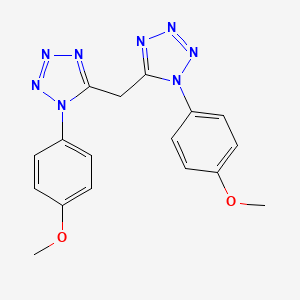
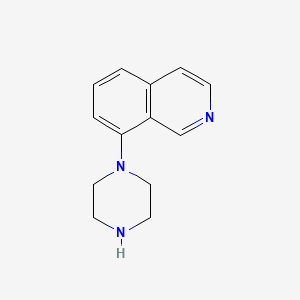

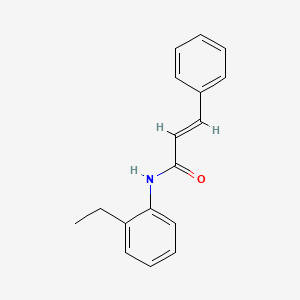
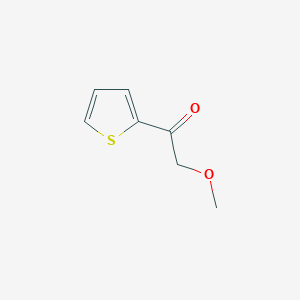

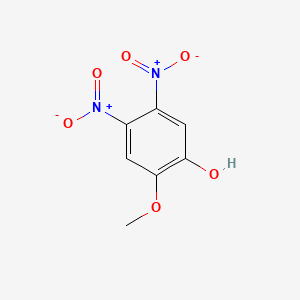
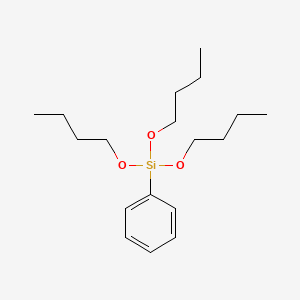
![Ethanol, 2-[(3,5-dinitrophenyl)thio]-](/img/structure/B3045381.png)
